molecular formula C12H20N2O4 B1347188 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid CAS No. 33841-18-8

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid

Cat. No.: B1347188
CAS No.: 33841-18-8
M. Wt: 256.3 g/mol
InChI Key: LEAROGYCWPDCOS-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. Barbituric acid derivatives have been widely studied for their pharmacological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid typically involves the alkylation of barbituric acid with appropriate alkyl halides. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for barbituric acid derivatives generally involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogenation or nitration

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other barbituric acid derivatives

    Biology: Studied for its effects on cellular processes and enzyme activity

    Medicine: Investigated for its sedative and hypnotic properties

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A widely used barbiturate with anticonvulsant properties

    Secobarbital: Known for its short-acting sedative effects

    Thiopental: Used as an anesthetic agent

Uniqueness

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is unique due to its specific alkyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates.

Properties

IUPAC Name

5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-4-5-7(2)12(6-8(3)15)9(16)13-11(18)14-10(12)17/h7-8,15H,4-6H2,1-3H3,(H2,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAROGYCWPDCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955429
Record name 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-18-8
Record name 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-289471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-HYDROXYPROPYL)-5-(1-METHYLBUTYL) BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WTM4J036B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid interact with cytochrome P450 2B1 and what are the downstream effects?

A1: 5-(2-Hydroxypropyl)-5-(1-methylbutyl)barbituric acid is a heme adduct formed during the metabolism of secobarbital by cytochrome P450 2B1. [, ] This interaction leads to the irreversible inactivation of the enzyme. [, ] The mechanism involves the formation of a covalent bond between the heme iron of the enzyme and the nitrogen atom of the barbituric acid ring. [] This covalent modification disrupts the enzyme's active site and renders it incapable of further metabolizing substrates. [, ] This inactivation process is known as mechanism-based inactivation. [, ]

Q2: Which structural features of cytochrome P450 2B1 are important for the interaction with secobarbital and the subsequent formation of the 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid adduct?

A2: Research suggests that specific amino acid residues within the active site of cytochrome P450 2B1 play crucial roles in secobarbital binding and metabolism. [] Specifically, Threonine-302 (Thr-302) has been identified as a critical residue for the heme N-alkylation, the process leading to the formation of the 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid adduct. [] Additionally, Valine-367 (Val-367) appears to be crucial for protein modification by secobarbital. [] These findings indicate that the precise arrangement of amino acids within the active site dictates the interaction with secobarbital and the subsequent formation of the adduct, ultimately influencing the inactivation process. []

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